molecular formula C19H22ClNO2 B4812716 2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide

Cat. No.: B4812716
M. Wt: 331.8 g/mol
InChI Key: SNKVMUQVXNXFMQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide is an organic compound that features a phenoxy group substituted with chlorine and methyl groups, an acetamide moiety, and a phenylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-phenylbutylamine under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-phenylbutyl)acetamide: Lacks the methyl group on the phenoxy ring.

    2-(4-methylphenoxy)-N-(4-phenylbutyl)acetamide: Lacks the chlorine atom on the phenoxy ring.

    2-(4-chloro-2-methylphenoxy)-N-(4-butyl)acetamide: Lacks the phenyl group on the butyl side chain.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide is unique due to the specific combination of substituents on the phenoxy ring and the presence of the phenylbutyl side chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Overview

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a phenoxy group substituted with chlorine and methyl groups, an acetamide moiety, and a phenylbutyl side chain. The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, which could modulate several biological pathways.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The phenoxy and acetamide groups are believed to play crucial roles in these interactions, potentially leading to the modulation of biological pathways related to inflammation and microbial resistance. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains. Studies have shown that the presence of the phenoxy group enhances the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases, where modulation of the immune response can lead to therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of Gram-positive bacteria, suggesting potential use as an antibacterial agent.
Inflammation Modulation Study Found that treatment with related compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating anti-inflammatory potential.
Pharmacokinetic Analysis Investigated absorption, distribution, metabolism, and excretion (ADME) properties, highlighting favorable profiles for oral bioavailability .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenoxy)-N-(4-phenylbutyl)acetamideLacks methyl group on phenoxy ringLower antimicrobial activity
2-(4-methylphenoxy)-N-(4-phenylbutyl)acetamideLacks chlorine atom on phenoxy ringReduced anti-inflammatory effects
2-(4-chloro-2-methylphenoxy)-N-(4-butyl)acetamideLacks phenyl group on butyl side chainAltered pharmacological properties

The presence of both chlorine and methyl substituents in this compound contributes to its distinct chemical properties and potential biological activities compared to these similar compounds .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-15-13-17(20)10-11-18(15)23-14-19(22)21-12-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKVMUQVXNXFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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